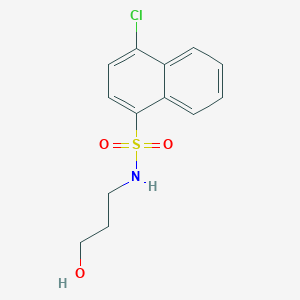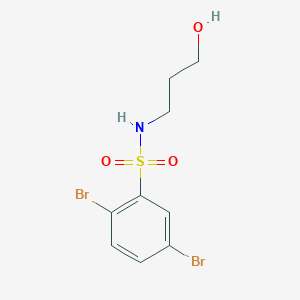
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is a chemical compound that is widely used in scientific research due to its unique properties. It is a member of the benzodiazole family of compounds, which are known for their diverse range of biological activities.
科学的研究の応用
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of cyclin-dependent kinase 5 (CDK5), which is a critical regulator of neuronal development and function. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDK5 activity. It has also been used as a tool compound to study the role of CDK5 in neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole involves the inhibition of CDK5 activity. CDK5 is a serine/threonine kinase that is involved in the regulation of neuronal development and function. It is also implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound binds to the ATP-binding pocket of CDK5 and prevents its activation, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDK5 activity. It has also been implicated in the regulation of neuronal development and function. The compound has been shown to enhance the differentiation of embryonic stem cells into neurons and promote neurite outgrowth in cultured neurons.
実験室実験の利点と制限
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is a potent inhibitor of CDK5 activity and has been extensively used as a tool compound in scientific research. Its advantages include its high potency and specificity for CDK5, which allows for the selective inhibition of CDK5 activity without affecting other kinases. However, its limitations include its low solubility in aqueous solutions, which can limit its use in certain experimental systems. Additionally, the compound has been shown to induce off-target effects at high concentrations, which can complicate the interpretation of experimental results.
将来の方向性
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has numerous potential future directions for scientific research. One potential direction is the development of more potent and selective CDK5 inhibitors based on the structure of the compound. Another potential direction is the investigation of the compound's effects on other biological pathways and processes. Finally, the compound's potential therapeutic applications in the treatment of neurodegenerative diseases and cancer should be further explored.
合成法
The synthesis of 1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole involves the reaction of 2-aminobenzophenone with p-chloro-m-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution to yield the desired product. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
特性
製品名 |
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole |
|---|---|
分子式 |
C16H15ClN2O2S |
分子量 |
334.8 g/mol |
IUPAC名 |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C16H15ClN2O2S/c1-10-9-16(11(2)8-13(10)17)22(20,21)19-12(3)18-14-6-4-5-7-15(14)19/h4-9H,1-3H3 |
InChIキー |
ILTAGQOKAYKETQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
正規SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)






